4-amino-N-butilftalimida

Descripción general

Descripción

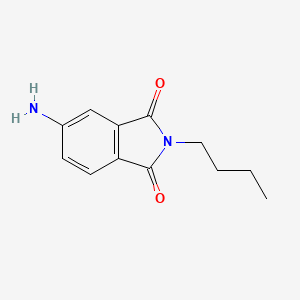

4-Amino-N-butylphthalimide is an organic compound belonging to the phthalimide family of heterocyclic compounds. It is characterized by the presence of an amino group at the fourth position and a butyl group attached to the nitrogen atom of the phthalimide ring. This compound is known for its fluorescence properties and is used in various scientific research applications.

Aplicaciones Científicas De Investigación

4-Amino-N-butylphthalimide has several scientific research applications, including:

Chemistry: Used as a fluorescence probe in various chemical analyses.

Biology: Employed in the study of biological systems due to its fluorescence properties.

Medicine: Investigated for its potential antifungal and anti-biofilm properties against Candida species.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-butylphthalimide typically involves the reaction of phthalic anhydride with butylamine to form N-butylphthalimide, followed by the introduction of an amino group at the fourth position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4-amino-N-butylphthalimide may involve large-scale batch reactors where phthalic anhydride and butylamine are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-N-butylphthalimide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of 4-amino-N-butylphthalimide.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Mecanismo De Acción

The mechanism of action of 4-amino-N-butylphthalimide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit biofilm formation and hyphal growth in Candida species. This inhibition is achieved through the downregulation of genes associated with biofilm and hyphal formation, such as ECE1, HWP1, and UME6 .

Comparación Con Compuestos Similares

Similar Compounds

4-Amino-N-methylphthalimide: Similar in structure but with a methyl group instead of a butyl group.

4-Amino-N-phenylphthalimide: Contains a phenyl group instead of a butyl group.

1,8-Naphthalimide derivatives: Structurally related but with different fluorescence properties.

Uniqueness

4-Amino-N-butylphthalimide is unique due to its specific combination of an amino group and a butyl group, which imparts distinct fluorescence properties and biological activities. Its ability to inhibit biofilm formation and hyphal growth in Candida species makes it particularly valuable in medical research .

Actividad Biológica

4-Amino-N-butylphthalimide (NBP) is a compound that has garnered attention for its diverse biological activities, particularly in antifungal and anti-biofilm applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : 218.25 g/mol

- CAS Number : 68930-97-2

4-Amino-N-butylphthalimide features an amino group and a butyl substituent on the phthalimide core, which contributes to its unique chemical reactivity and biological activity. The compound is primarily utilized in chemical analyses as a fluorescence probe due to its photophysical properties.

Antifungal Activity

Recent studies have demonstrated that NBP exhibits significant antifungal properties, particularly against various Candida species, which are responsible for serious infections in humans. The minimum inhibitory concentration (MIC) for NBP against Candida albicans and Candida parapsilosis was determined to be 100 µg/ml. Notably, NBP also inhibited biofilm formation at sub-inhibitory concentrations (10–50 µg/ml) in both fluconazole-resistant and fluconazole-sensitive strains .

The antifungal mechanism of NBP is linked to its ability to disrupt biofilm formation and inhibit hyphal growth. Gene expression analysis revealed that NBP downregulated key genes associated with biofilm and hyphal formation, such as ECE1, HWP1, and UME6. This downregulation suggests that NBP interferes with the signaling pathways that regulate these processes, thereby reducing the virulence of fungal pathogens .

Anti-Biofilm Properties

NBP has been shown to possess robust anti-biofilm activity against not only Candida species but also other pathogens like Escherichia coli, Staphylococcus epidermidis, and Staphylococcus aureus. The compound effectively inhibited the formation of polymicrobial biofilms, which are often more resistant to treatment than single-species biofilms. This broad-spectrum activity highlights NBP's potential as a therapeutic agent in managing biofilm-associated infections .

Toxicological Profile

While NBP demonstrates promising antifungal and anti-biofilm activities, its toxicity profile has been evaluated using model organisms such as C. elegans and Brassica rapa. Mild toxicity was observed at concentrations ranging from 2 to 20 µg/ml, indicating that while NBP is effective against pathogens, careful consideration of dosage is necessary to minimize adverse effects on non-target organisms .

Comparative Analysis with Similar Compounds

A comparison of NBP with other phthalimide derivatives reveals its unique efficacy:

| Compound Name | Structure Variation | MIC (µg/ml) | Biofilm Inhibition | Notable Activity |

|---|---|---|---|---|

| 4-Amino-N-methylphthalimide | Methyl group instead of butyl | 200 | Moderate | Less effective than NBP |

| 4-Amino-N-phenylphthalimide | Phenyl group instead of butyl | 150 | Low | Limited antifungal activity |

| 1,8-Naphthalimide derivatives | Different fluorescence properties | Varies | Variable | Specific applications in imaging |

NBP stands out due to its higher potency against Candida species and its ability to inhibit biofilm formation effectively compared to these derivatives .

Case Studies

-

Study on Antifungal Effects :

A study assessed the antifungal efficacy of six N-substituted phthalimides including NBP against Candida species. Results showed that NBP was the most potent derivative with significant inhibition of both planktonic growth and biofilm formation . -

Biofilm Disruption Mechanism :

Another investigation focused on the molecular mechanisms by which NBP disrupts biofilms in polymicrobial cultures. The study utilized scanning electron microscopy (SEM) to visualize changes in colony morphology post-treatment with NBP, confirming its effectiveness in altering biofilm architecture . -

Toxicity Assessment :

Toxicological assessments using nematode models indicated mild toxicity at higher concentrations, suggesting a need for further studies to evaluate long-term safety profiles for potential therapeutic applications .

Propiedades

IUPAC Name |

5-amino-2-butylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVCNKOLEMUCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60316997 | |

| Record name | 4-amino-N-butylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68930-97-2 | |

| Record name | NSC309963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-N-butylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.